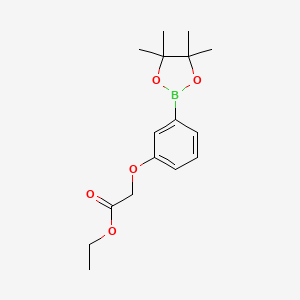
1-(4-Cyanophenyl)piperidine-4-carboxylic acid
Descripción general
Descripción
“1-(4-Cyanophenyl)piperidine-4-carboxylic acid” is a chemical compound with the linear formula C13H14N2O2 . It is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The molecular structure of “1-(4-Cyanophenyl)piperidine-4-carboxylic acid” is represented by the InChI code1S/C13H14N2O2/c14-9-10-1-3-12(4-2-10)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-8H2,(H,16,17) . The molecular weight is 230.27 .
Aplicaciones Científicas De Investigación
Nanomagnetic Reusable Catalyst
1-(4-Cyanophenyl)piperidine-4-carboxylic acid (PPCA) is utilized in the synthesis of nanomagnetic reusable catalysts. Ghorbani-Choghamarani and Azadi (2015) demonstrated the preparation of PPCA functionalized Fe3O4 nanoparticles for catalyzing the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst showed high efficiency and could be easily recovered and reused without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).
Structural Analysis in Crystallography
The compound has been characterized in its crystalline form, which aids in understanding its molecular structure. Szafran, Komasa, and Bartoszak-Adamska (2007) provided insights into the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, which helps in the broader understanding of PPCA's structural characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis of Anticancer Agents
Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. This research indicates the therapeutic potential of PPCA derivatives in cancer treatment (Rehman et al., 2018).
Synthesis of Various Pharmaceutical Compounds
PPCA is integral in synthesizing various pharmaceutical compounds. For instance, Maddox, Godefroi, and Parcell (1965) synthesized various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, by replacing the cyano group in PPCA with different groups, demonstrating its versatility in pharmaceutical chemistry (Maddox, Godefroi, & Parcell, 1965).
Metabolism Studies in Drug Development
In drug development, understanding the metabolism of compounds like PPCA is crucial. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which led to the identification of a 4-cyanophenyl piperidine derivative as a significant metabolite. This study highlights the importance of PPCA derivatives in understanding drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).
Safety and Hazards
While specific safety and hazard information for “1-(4-Cyanophenyl)piperidine-4-carboxylic acid” is not provided, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
Propiedades
IUPAC Name |
1-(4-cyanophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-10-1-3-12(4-2-10)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCXEOVSAJSXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598638 | |
| Record name | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)piperidine-4-carboxylic acid | |
CAS RN |
162997-21-9 | |
| Record name | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














